

# An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine

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## Compound of Interest

Compound Name: 2-Amino-4-(trifluoromethyl)pyridine

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## Abstract

**2-Amino-4-(trifluoromethyl)pyridine** is a pivotal heterocyclic organic compound, distinguished by a pyridine core substituted with a reactive amino group and a bio-functionally significant trifluoromethyl moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications in medicinal chemistry and agrochemical development. Its role as a versatile building block is highlighted, with detailed experimental procedures and safety data presented to support its practical application in research and industrial settings.

## Chemical Structure and Identification

**2-Amino-4-(trifluoromethyl)pyridine** is a substituted pyridine derivative. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity of the pyridine ring and the amino group, making it a valuable synthon in organic chemistry.

Table 1: Compound Identifiers

Identifier	Value	Citation
IUPAC Name	4-(trifluoromethyl)pyridin-2-amine	[1]
CAS Number	106447-97-6	[2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub>	[1][2]
Canonical SMILES	<chem>C1=CN=C(C=C1C(F)(F)F)N</chem>	[1]
InChI	InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11)	
InChIKey	RWGBXAQMUBGGKQ-UHFFFAOYSA-N	

## Physicochemical Properties

The physical and chemical properties of **2-Amino-4-(trifluoromethyl)pyridine** are crucial for its handling, storage, and application in synthetic chemistry. It typically appears as a white to off-white or light yellow crystalline powder.[3][4]

Table 2: Physicochemical Data

Property	Value	Citation
Molecular Weight	162.11 g/mol	[1][2]
Melting Point	70-74 °C	[5]
Boiling Point	221.3 ± 40.0 °C at 760 mmHg	[4]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[4]
Flash Point	87.7 ± 27.3 °C	[4]
Purity	≥97% / >98.0%(GC)(T)	[6]

## Synthesis and Experimental Protocols

The synthesis of **2-Amino-4-(trifluoromethyl)pyridine** is most commonly achieved through the amination of a halogenated precursor. The following protocols are based on patented industrial methods.

## Protocol 1: Amination of 2-chloro-4-trifluoromethylpyridine

This method involves the direct nucleophilic aromatic substitution of the chlorine atom with an amino group using aqueous ammonia at elevated temperature and pressure.

- **Reaction:** 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 ml of 28% aqueous ammonia are charged into a 200-ml autoclave.[\[7\]](#)
- **Conditions:** The mixture is heated to 180°C for 10 hours. The internal pressure reaches approximately 20 atm.[\[7\]](#)
- **Work-up:** After the reaction, the system is allowed to cool. The resulting crystals are washed with water and dried.[\[7\]](#)
- **Yield:** This process yields 10.2 g of 2-amino-4-trifluoromethylpyridine.[\[7\]](#)

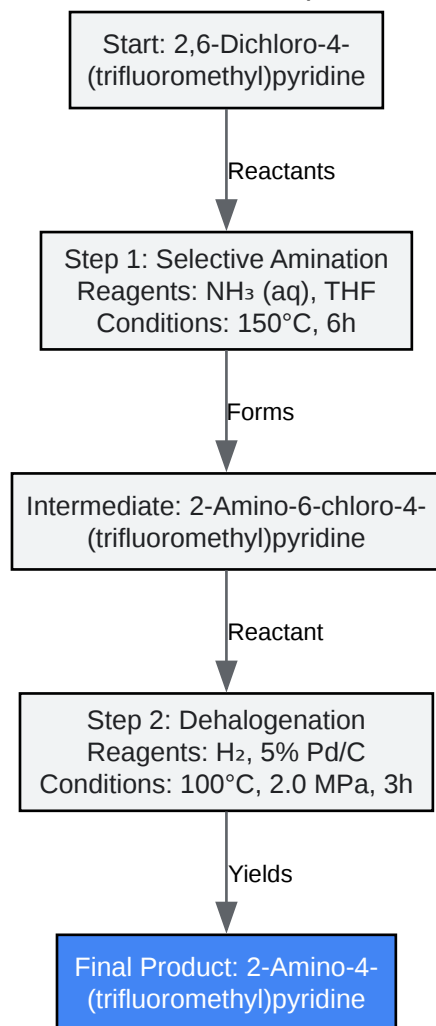
## Protocol 2: Two-Step Synthesis from 2,6-dichloro-4-trifluoromethylpyridine

This industrial process involves a selective amination followed by a dehalogenation step.

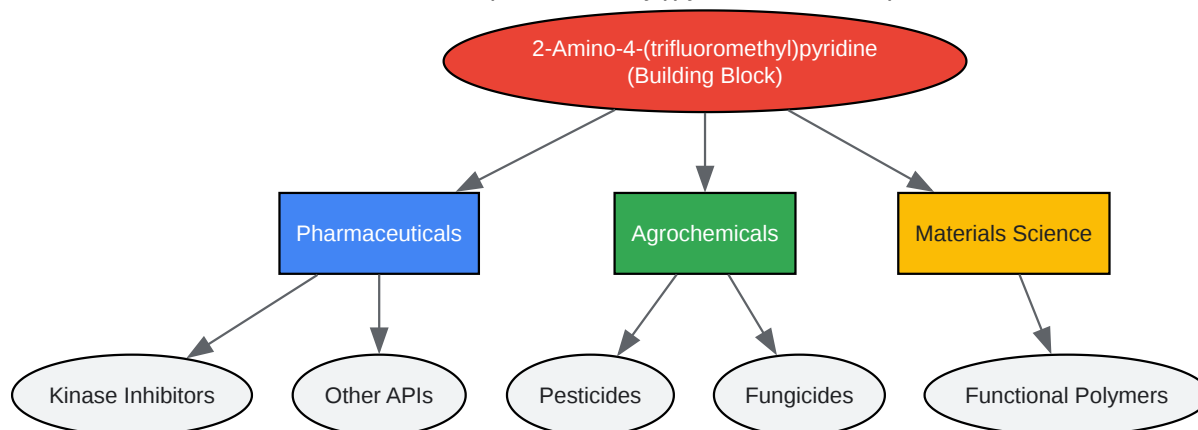
- **Selective Amination:**
  - **Reaction:** 10 g (0.046 moles) of 2,6-dichloro-4-trifluoromethylpyridine (2,6,4-DCTF), 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of Tetrahydrofuran (THF) are placed in a 200 mL autoclave.[\[8\]](#)
  - **Conditions:** The mixture is heated to 150°C with stirring for approximately 6 hours.[\[8\]](#)
  - **Intermediate:** The reaction yields 2-amino-6-chloro-4-trifluoromethylpyridine (2,6,4-ACTF).[\[8\]](#)

- Dehalogenation:
  - Reaction: After cooling the autoclave to 30-40°C, 300 mg of 5% Palladium on Carbon (Pd/C, 54% wet) is added.[\[8\]](#)
  - Conditions: The vessel is filled with hydrogen gas up to 2.0 MPa and heated to 100°C with stirring for about 3 hours.[\[8\]](#)
  - Work-up: The reactor is cooled, and the reaction mixture is filtered through Celite. Water is added to the filtrate, and the organic layer is separated and collected to yield the final product.[\[8\]](#)

## Synthesis Workflow of 2-Amino-4-(trifluoromethyl)pyridine



## Role of 2-Amino-4-(trifluoromethyl)pyridine in Development

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